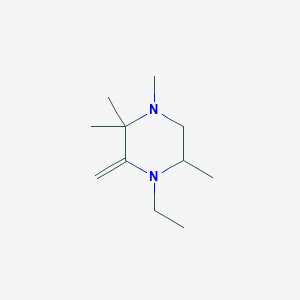
4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine is a synthetic organic compound belonging to the piperazine family. This compound is characterized by its unique structure, which includes multiple methyl groups and a methylene bridge, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine typically involves the reaction of ethylamine with a tetramethyl-substituted piperazine precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .
化学反应分析
Types of Reactions
4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce various alkylated piperazine derivatives .
科学研究应用
4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
1,3,4,5-Tetramethyl-2-methyleneimidazoline: Another compound with multiple methyl groups and a methylene bridge.
2,2,4,5-Tetramethyl-3-ethylhexane: A structurally similar compound with different functional groups.
Uniqueness
4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine is unique due to its specific arrangement of ethyl and methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
生物活性
4-Ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and applications in scientific research.
The synthesis of this compound typically involves the reaction of ethylamine with a tetramethyl-substituted piperazine precursor. The reaction is often conducted in solvents such as ethanol or methanol under controlled temperatures to optimize yield and purity.
| Property | Description |
|---|---|
| CAS No. | 91823-91-5 |
| Molecular Formula | C11H22N2 |
| Molecular Weight | 182.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | VYXWSGYTKHDNDX-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities that may be attributed to its structural features.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, thereby modulating their activity. For instance, it has been studied for its potential as an inhibitor of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Anticancer Properties : Preliminary research has suggested that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Enzyme Inhibition : A study highlighted its potential as an MMP-1 inhibitor with significant potency compared to structurally related compounds. The IC50 value for this compound was found to be substantially lower than that of its analogs, indicating a strong inhibitory effect on MMP-1 activity .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits MMP-1 with high potency |
Applications in Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of novel therapeutic agents targeting various diseases.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its versatility as an intermediate in chemical synthesis makes it a subject of interest for further research and development.
属性
CAS 编号 |
91823-91-5 |
|---|---|
分子式 |
C11H22N2 |
分子量 |
182.31 g/mol |
IUPAC 名称 |
4-ethyl-1,2,2,5-tetramethyl-3-methylidenepiperazine |
InChI |
InChI=1S/C11H22N2/c1-7-13-9(2)8-12(6)11(4,5)10(13)3/h9H,3,7-8H2,1-2,4-6H3 |
InChI 键 |
VYXWSGYTKHDNDX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(CN(C(C1=C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















